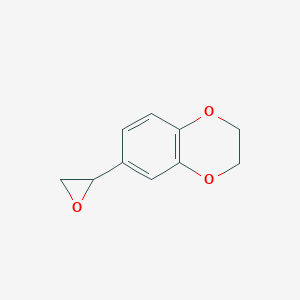

6-(Oxiran-2-yl)-2,3-dihydro-1,4-benzodioxine

Description

Properties

IUPAC Name |

6-(oxiran-2-yl)-2,3-dihydro-1,4-benzodioxine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-2-8-9(12-4-3-11-8)5-7(1)10-6-13-10/h1-2,5,10H,3-4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSBVEESOMHPIFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C3CO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Oxiran-2-yl)-2,3-dihydro-1,4-benzodioxine typically involves the formation of the oxirane ring through epoxidation reactions. One common method is the epoxidation of alkenes using hydrogen peroxide (H₂O₂) in the presence of a catalyst such as cobalt acetate (Co(OAc)₂) in an ionic liquid medium . This method is efficient and environmentally friendly, providing high yields of the desired epoxide.

Industrial Production Methods

Industrial production of this compound may involve similar epoxidation processes, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Oxiran-2-yl)-2,3-dihydro-1,4-benzodioxine undergoes various chemical reactions, including:

Oxidation: The oxirane ring can be oxidized to form diols.

Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Recent studies have explored the anticancer properties of benzodioxine derivatives, including 6-(Oxiran-2-yl)-2,3-dihydro-1,4-benzodioxine. Research indicates that these compounds exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have been synthesized and tested for their ability to inhibit cell proliferation in breast and lung cancer models. The mechanism involves the induction of apoptosis through the activation of caspase pathways .

Neuroprotective Effects

Another promising application is in neuroprotection. Compounds similar to this compound have been shown to mitigate oxidative stress in neuronal cells. This property is significant for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Anti-inflammatory Properties

The anti-inflammatory potential of benzodioxine derivatives has been documented in various studies. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making them candidates for treating inflammatory disorders .

Polymer Chemistry

The epoxide group in this compound allows it to participate in ring-opening polymerization reactions. This property can be exploited to synthesize novel polymers with tailored properties for applications in coatings, adhesives, and composites .

Synthesis of Functional Materials

The compound serves as a precursor for synthesizing various functional materials. For example, it can be modified to create sensors or catalysts due to its ability to form stable complexes with metal ions .

Organic Synthesis

In organic chemistry, this compound is utilized as an intermediate in synthesizing more complex molecules. Its reactivity allows for further transformations that lead to the development of new chemical entities with diverse functionalities .

Asymmetric Synthesis

The compound can also play a role in asymmetric synthesis processes due to its chiral nature when derivatives are synthesized. This application is particularly relevant in producing enantiomerically pure compounds for pharmaceutical use .

Case Study 1: Anticancer Activity

In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their cytotoxic effects on human cancer cell lines. The most active derivative showed an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as a lead compound for further development .

Case Study 2: Neuroprotective Mechanism

A study investigating the neuroprotective effects demonstrated that treatment with this compound reduced oxidative stress markers in neuronal cultures exposed to neurotoxic agents. The findings suggest that this compound could be developed into a therapeutic agent for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 6-(Oxiran-2-yl)-2,3-dihydro-1,4-benzodioxine involves the interaction of the oxirane ring with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the inhibition of enzyme activity or the modification of protein function, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Structural Features and Substituent Diversity

Key analogs of 6-(Oxiran-2-yl)-2,3-dihydro-1,4-benzodioxine include derivatives with varied substituents at the 6-position, which significantly influence their chemical and biological properties:

Physicochemical Properties

Substituents dramatically alter melting points, solubility, and stability:

Notes:

Pharmacological Activity

The benzodioxane core is critical for enzyme inhibition, but substituents modulate selectivity and potency:

Key Insight: Stereochemistry at the benzodioxane core (e.g., 2S configuration) and substituents (e.g., benzyloxy groups) are critical for enzyme inhibition. Molecular modeling and NOESY NMR are essential for assigning configurations .

Biological Activity

Overview

6-(Oxiran-2-yl)-2,3-dihydro-1,4-benzodioxine is a chemical compound characterized by its oxirane ring and dihydrobenzodioxine structure. This unique configuration provides it with distinct biological activities that have garnered interest in various fields, particularly medicinal chemistry and drug development.

Molecular Formula: C10H10O3

Molecular Weight: 178.18 g/mol

IUPAC Name: this compound

The synthesis of this compound typically involves epoxidation reactions, where alkenes are converted into oxiranes using hydrogen peroxide (H₂O₂) in the presence of catalysts such as cobalt acetate in ionic liquid media. This method can be scaled for industrial production, optimizing yield and efficiency.

The biological activity of this compound is primarily attributed to the reactivity of its oxirane ring. This ring can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially leading to inhibition of enzyme activity or modification of protein functions. Such interactions can contribute to various biological effects, including anticancer properties .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer potential. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and affecting cell cycle progression. The compound's ability to interact with cellular targets makes it a candidate for further development as an anticancer agent.

Other Biological Activities

In addition to its anticancer effects, this compound has been investigated for its potential roles in other therapeutic areas:

- Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.

- Neuroprotective Effects: Some findings indicate potential neuroprotective effects, warranting further investigation in models of neurodegenerative diseases .

Case Studies and Research Findings

Q & A

Q. Key Considerations :

- Purity validation using HPLC (>95%) and structural confirmation via ¹H/¹³C NMR and IR spectroscopy .

- Reaction yields vary (40–70%), influenced by steric hindrance and substituent electronic effects.

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors .

- Storage : Store in sealed containers under dry, inert conditions (argon/nitrogen) to prevent hydrolysis of the epoxide group .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid aqueous cleanup to prevent unintended reactions .

- First Aid : For eye exposure, rinse with water for ≥15 minutes; for ingestion, rinse mouth and seek medical attention .

Advanced: How do structural modifications (e.g., substituent position, stereochemistry) influence the antiangiogenic activity of 1,4-benzodioxine derivatives?

Answer:

- Regioisomerism : 6-Substituted derivatives (e.g., 6-nitro or 6-amide) exhibit stronger antiproliferative activity (IC₅₀ = 1.8–7.9 µM) compared to 7-substituted analogs due to improved binding to VEGFR2 kinase .

- Stereochemistry : (R)-configured epoxides show enhanced thrombin inhibition (Ki = 0.2 nM) compared to (S)-isomers, attributed to better alignment with the catalytic triad .

- Functional Groups : Carboxylic acid derivatives (R₂ = H) lack cellular uptake, rendering them inactive despite in vitro enzyme inhibition .

Q. Methodological Solutions :

- Standardize assay protocols (e.g., uniform ATP levels, cell passage numbers).

- Validate compound stability via LC-MS before/during assays.

- Use isogenic cell lines to isolate genetic variables .

Advanced: What mechanisms explain the dual antithrombotic and antiangiogenic activities of 1,4-benzodioxine derivatives?

Answer:

- Thrombin Inhibition : Blocks fibrinogen cleavage, reducing thrombus formation and VEGF release from platelets .

- GPIIb/IIIa Antagonism : Disrupts platelet aggregation by competing with fibrinogen binding (IC₅₀ = 50 nM) .

- VEGFR2 Cross-Talk : Downregulates PI3K/Akt signaling, suppressing endothelial cell proliferation and tubulogenesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.